molecular formula C6H8N2O2S2 B6205396 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine CAS No. 1496505-01-1

5-methanesulfonyl-2-(methylsulfanyl)pyrimidine

Cat. No. B6205396
CAS RN: 1496505-01-1
M. Wt: 204.3
InChI Key:
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Description

5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine (5MSP) is an organic compound with a heterocyclic structure containing both sulfur and nitrogen atoms. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5MSP has been studied extensively in the past few decades and has been found to have a range of biological and biochemical activities. In

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine is not yet fully understood. However, it is believed that 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine can interact with proteins and enzymes in the body, leading to changes in the structure and function of these proteins and enzymes. Additionally, 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine may also interact with other molecules in the body, leading to changes in the activity of these molecules.
Biochemical and Physiological Effects
5-methanesulfonyl-2-(methylsulfanyl)pyrimidine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine has been found to have an anti-inflammatory effect, as well as an antifungal effect. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of certain diseases and conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine in laboratory experiments are that it is relatively easy to synthesize and has a wide range of biological activities. Additionally, 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine is relatively stable and can be stored for long periods of time. The main limitation of using 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine in laboratory experiments is that it may interact with other molecules in the body, leading to changes in their activity.

Future Directions

There are a number of potential future directions for the study of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine. These include further research into the mechanism of action of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine, as well as studies into the effects of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine on other biological systems. Additionally, further research into the synthesis of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine, as well as studies into the potential therapeutic applications of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine, may be beneficial. Finally, further research into the potential toxicological effects of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine, as well as studies into the potential environmental effects of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine, may be beneficial.

Synthesis Methods

The synthesis of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine is relatively simple and can be achieved by the reaction of 2-methylthiophene-3-carboxaldehyde and methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine in good yields. Other methods of synthesis have also been reported, such as the reaction of 2-methylthiophene-3-carboxaldehyde and thionyl chloride in the presence of a base.

Scientific Research Applications

5-methanesulfonyl-2-(methylsulfanyl)pyrimidine has been extensively studied in the scientific literature. It has been used as a model compound to study the effects of sulfur and nitrogen heterocycles on biological systems. It has also been used to study the effects of sulfur on the structure and function of proteins. Additionally, 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine has been used to study the effects of sulfur on enzyme kinetics, as well as to study the effects of sulfur on the formation of reactive oxygen species.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine involves the reaction of 2-(methylsulfanyl)pyrimidine with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-(methylsulfanyl)pyrimidine", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2-(methylsulfanyl)pyrimidine in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add methanesulfonyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1496505-01-1

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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